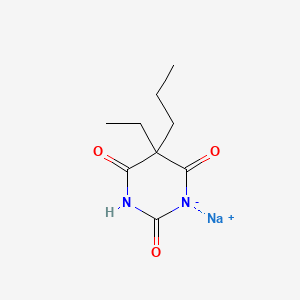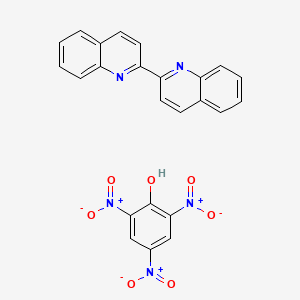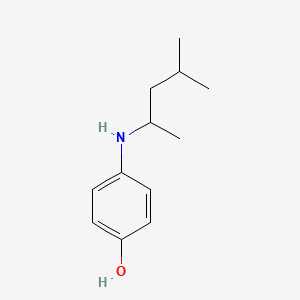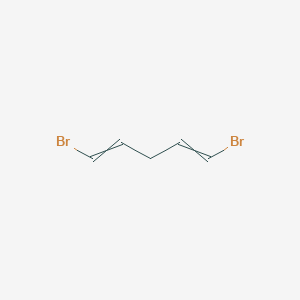
1,5-Dibromopenta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromopenta-1,4-diene is an organic compound characterized by the presence of two bromine atoms attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dibromopenta-1,4-diene can be synthesized through several methods. One common approach involves the bromination of penta-1,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibromopenta-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form conjugated dienes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Conducted in non-polar solvents with reagents like bromine (Br2) or hydrogen bromide (HBr).
Elimination Reactions: Often require strong bases like sodium amide (NaNH2) or potassium hydroxide (KOH) in high temperatures.
Major Products:
Substitution Reactions: Products include alcohols, ethers, and amines.
Addition Reactions: Products are dibromoalkanes or bromoalkenes.
Elimination Reactions: Products include conjugated dienes or alkynes.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromopenta-1,4-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,5-Dibromopenta-1,4-diene involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for resonance stabilization of intermediates, making it a versatile compound in various chemical reactions. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and structures .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: Another conjugated diene with a similar structure but without bromine atoms.
1,5-Hexadiene: A longer-chain conjugated diene with similar reactivity.
Uniqueness: 1,5-Dibromopenta-1,4-diene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
63382-67-2 |
|---|---|
Molekularformel |
C5H6Br2 |
Molekulargewicht |
225.91 g/mol |
IUPAC-Name |
1,5-dibromopenta-1,4-diene |
InChI |
InChI=1S/C5H6Br2/c6-4-2-1-3-5-7/h2-5H,1H2 |
InChI-Schlüssel |
FVVDVKDSSJLNND-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CBr)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)

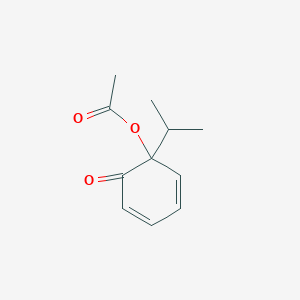
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
